molecular formula C9H16F2N2 B6272693 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine CAS No. 1863430-51-6

5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine

Cat. No. B6272693
CAS RN: 1863430-51-6
M. Wt: 190.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine (DFOH-PP) is an organic compound that has recently gained attention in the scientific community due to its unique properties. DFOH-PP is a heterocyclic molecule that contains a nitrogen-containing ring, as well as two fluorine atoms. It has been studied for its potential uses in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine has been used in the synthesis of organic dyes and pigments, as well as in the synthesis of drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine is not yet fully understood. However, it is believed that the compound acts as a Lewis base, which can react with Lewis acids to form a stable adduct. Additionally, it is believed that 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine can act as a proton donor, which can facilitate the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-oxidant properties in cell culture studies. Additionally, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory compounds.

Advantages and Limitations for Lab Experiments

The use of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine in lab experiments has several advantages. It is relatively inexpensive and can be synthesized using a variety of methods. Additionally, it is a relatively stable compound and is not easily degraded by chemicals or solvents. However, there are some limitations to its use in lab experiments. It is not soluble in most organic solvents, which can make it difficult to work with. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for the use of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine. One potential direction is the use of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine as an anti-cancer agent. It has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of certain types of cancer. Additionally, further research could be done to explore its potential use as an anti-viral agent. Additionally, research could be done to explore its potential use as a drug delivery vehicle, as its heterocyclic structure could make it useful for targeting specific cells. Finally, further research could be done to explore its potential use as an enzyme inhibitor, as its ability to form hydrogen bonds could make it useful for inhibiting certain enzymes.

Synthesis Methods

5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine can be synthesized using a variety of methods. The most common method is the Ullmann reaction, which involves the coupling of aryl halides with aryl amines in the presence of copper. This method produces 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine in a high yield and has been used for the synthesis of other heterocyclic compounds. Other methods for 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine synthesis include the Suzuki reaction, the Sonogashira coupling, and the Buchwald-Hartwig reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine involves the reaction of a cyclic ketone with an aldehyde in the presence of a reducing agent to form a diol intermediate. The diol intermediate is then subjected to a cyclization reaction to form the desired compound.", "Starting Materials": [ "Cyclic ketone (2-cyclohexenone)", "Aldehyde (2,2-difluoroacetaldehyde)", "Reducing agent (sodium borohydride)", "Solvent (tetrahydrofuran)", "Acid catalyst (p-toluenesulfonic acid)" ], "Reaction": [ "Step 1: Dissolve cyclic ketone (2-cyclohexenone) and aldehyde (2,2-difluoroacetaldehyde) in tetrahydrofuran.", "Step 2: Add sodium borohydride as a reducing agent to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add p-toluenesulfonic acid as an acid catalyst to the reaction mixture and heat under reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable organic solvent.", "Step 5: Purify the product by column chromatography to obtain 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine as a white solid." ] }

CAS RN

1863430-51-6

Product Name

5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine

Molecular Formula

C9H16F2N2

Molecular Weight

190.2

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.